molecular formula C18H10O2 B13132077 Pyrene-1,8-dicarbaldehyde

Pyrene-1,8-dicarbaldehyde

Cat. No.: B13132077
M. Wt: 258.3 g/mol
InChI Key: BOHZVQYHWJYDDS-UHFFFAOYSA-N
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Description

Pyrene-1,8-dicarbaldehyde (CAS: 252338-02-6, molecular formula: C₁₈H₁₀O₂) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring two aldehyde groups at the 1,8-positions of the pyrene core. With a molecular weight of 258.27 g/mol, it exhibits a predicted density of 1.393 g/cm³ and a boiling point of 501.3°C . This compound is synthesized via formylation of 1,8-dibromopyrene using dimethylformamide (DMF) as a reagent, followed by purification via gradient column chromatography (yield: 21%) . Its aldehyde groups enable applications in macrocyclic receptor synthesis for fluorescent probes and environmental monitoring .

Properties

Molecular Formula

C18H10O2

Molecular Weight

258.3 g/mol

IUPAC Name

pyrene-1,8-dicarbaldehyde

InChI

InChI=1S/C18H10O2/c19-9-13-5-3-11-1-2-12-4-6-14(10-20)16-8-7-15(13)17(11)18(12)16/h1-10H

InChI Key

BOHZVQYHWJYDDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C(C=C2)C=O)C=CC4=C(C=CC1=C43)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrene-1,8-dicarbaldehyde can be synthesized through several methods. One common approach involves the bromination of pyrene to form 1,8-dibromopyrene, followed by formylation using a formylating agent such as N,N-dimethylformamide (DMF) in the presence of a catalyst like phosphorus oxychloride (POCl3). The reaction typically occurs under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and formylation processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Pyrene-1,8-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pyrene-1,8-dicarbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrene-1,8-dicarbaldehyde involves its interaction with molecular targets through its formyl groups and aromatic ring. The compound can undergo photoinduced electron transfer, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, making this compound useful in photodynamic therapy . Additionally, its ability to form stable complexes with metal ions enhances its application in metal-organic frameworks (MOFs) and catalysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrene-1,6-dicarbaldehyde (Isomer Comparison)

Key distinctions include:

  • Synthesis Yield : Pyrene-1,6-dicarbaldehyde is obtained in a slightly higher yield (25%) compared to the 1,8-isomer (21%) under identical conditions .
  • Applications : Both isomers are used in macrocyclic Schiff base synthesis, but the 1,8-isomer’s geometry may favor stronger π-π stacking interactions in supramolecular assemblies .
Table 1: Comparison of Pyrene Dicarbaldehyde Isomers
Property Pyrene-1,8-dicarbaldehyde Pyrene-1,6-dicarbaldehyde
Molecular Weight (g/mol) 258.27 258.27
Aldehyde Positions 1,8 1,6
Synthesis Yield 21% 25%
Key Applications Fluorescent probes, macrocycles Similar to 1,8-isomer

Naphthalene-1,8-dicarbaldehyde

Differences include:

  • Environmental Behavior: Produced during acenaphthene oxidation by NO₃ radicals, it has a lower vapor pressure than acenaphthenone, enhancing its role in secondary organic aerosol (SOA) formation . In contrast, pyrene derivatives are less volatile due to their larger aromatic system.
  • Atmospheric Impact : Naphthalene derivatives dominate SOA formation in urban environments, while pyrene derivatives are more relevant in high-temperature combustion processes .

Pyrene Carboxylic Acids and Other Derivatives

  • Pyrene-1,8-dicarboxylic Acid (CAS: 838836-76-3, C₁₈H₁₀O₄): The carboxylic acid derivative exhibits higher polarity and lower volatility than the aldehyde, favoring applications in water-soluble sensors or metal-organic frameworks (MOFs) .
  • Its electron-withdrawing nitro groups contrast sharply with the electron-rich aldehydes, altering fluorescence and redox properties .
Table 2: Key Pyrene Derivatives and Their Properties
Compound Functional Groups Molecular Weight (g/mol) Key Properties/Applications
This compound Two aldehydes (1,8) 258.27 Macrocycle synthesis, fluorescence
Pyrene-1,8-dicarboxylic Acid Two carboxylic acids (1,8) 290.27 MOFs, water-soluble probes
1,8-Dinitropyrene Two nitro groups (1,8) 268.25 Environmental pollutant, carcinogen
Pyrene-4-carbaldehyde Single aldehyde (4) 230.26 Reduced steric hindrance, sensors

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